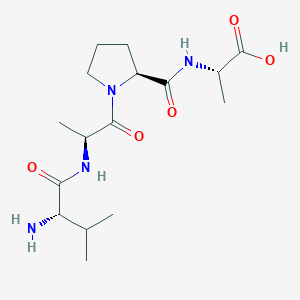

L-Valyl-L-alanyl-L-prolyl-L-alanine

Description

Properties

CAS No. |

82376-78-1 |

|---|---|

Molecular Formula |

C16H28N4O5 |

Molecular Weight |

356.42 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C16H28N4O5/c1-8(2)12(17)14(22)18-9(3)15(23)20-7-5-6-11(20)13(21)19-10(4)16(24)25/h8-12H,5-7,17H2,1-4H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |

InChI Key |

FLOFKYLBSIDYDO-BJDJZHNGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solution-Phase Peptide Synthesis

Stepwise Mixed Anhydride Coupling

The classical solution-phase method employs sequential coupling of protected amino acids. Key steps include:

- Protection : L-valine’s α-amino group is protected with tert-butoxycarbonyl (Boc), while its carboxyl group is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine.

- Coupling : The activated L-valine is reacted with L-alanine’s benzyl ester under anhydrous tetrahydrofuran (THF) at −15°C to form L-valyl-L-alanine.

- Deprotection : Boc groups are removed via trifluoroacetic acid (TFA), and subsequent couplings with L-proline and L-alanine follow analogous steps.

Table 1: Reagents and Conditions for Solution-Phase Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Boc-L-valine, iBuClCO, NMM | THF | −15°C | 85–90 |

| 2 | TFA/CH₂Cl₂ | CH₂Cl₂ | RT | >95 |

| 3 | Z-L-proline, DCC, HOBt | DMF | 0°C→RT | 78–82 |

Stereoselective Catalytic Hydrogenation

A patent by describes a four-step stereoselective process:

- Formation of N-pyruvyl-L-proline : L-proline reacts with 2,2-dichloropropionyl chloride at pH ≥9.

- Imination : Treatment with hydroxylamine yields an imine intermediate.

- Hydrogenation : Catalytic hydrogenation (50 psi H₂, Pd/C) produces L-alanyl-L-proline with 88% conversion and 31% diastereomeric excess.

Solid-Phase Peptide Synthesis (SPPS)

Merrifield’s SPPS Protocol

Merrifield’s pioneering work used Boc chemistry for tetrapeptide synthesis:

- Resin Functionalization : Chloromethylated polystyrene resin is loaded with Boc-L-alanine.

- Elongation : Sequential deprotection (30% HBr/HOAc) and coupling (DCC/HOBt) of Boc-L-proline, Boc-L-alanine, and Boc-L-valine.

- Cleavage : HF treatment liberates the peptide, yielding L-valyl-L-alanyl-L-prolyl-L-alanine.

Fmoc-Based SPPS

Modern Fmoc chemistry offers milder conditions:

- Resin Selection : Rink amide MBHA resin ensures C-terminal amide formation.

- Coupling : Fmoc-L-alanine, Fmoc-L-proline, Fmoc-L-alanine, and Fmoc-L-valine are coupled using HBTU/HOBt/DIEA in DMF.

- Global Deprotection : TFA/water/triisopropylsilane (95:2.5:2.5) removes side-chain protections.

Table 2: Comparison of Boc vs. Fmoc SPPS

| Parameter | Boc Chemistry | Fmoc Chemistry |

|---|---|---|

| Deprotection Reagent | HBr/HOAc | Piperidine/DMF |

| Side-Chain Protection | Benzyl | tert-Butyl |

| Cleavage Conditions | HF (hazardous) | TFA (safer) |

| Typical Purity | 70–85% | 85–95% |

Enzymatic and Chemoenzymatic Methods

Protease-Catalyzed Condensation

Enzymatic methods avoid racemization and harsh reagents:

Industrial-Scale Production

Continuous Flow SPPS

Automated synthesizers (e.g., CEM Liberty Blue) enable kilogram-scale production:

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Resin Loading | 0.3–0.5 mmol/g |

| Coupling Reagent | HCTU/DIEA |

| Temperature | 50°C (microwave) |

| Annual Output | 100–500 kg |

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like proline.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxyproline, while substitution can yield peptide analogs with different amino acid sequences.

Scientific Research Applications

L-Valyl-L-alanyl-L-prolyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular processes.

Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares L-Valyl-L-alanyl-L-prolyl-L-alanine with structurally related peptides:

Key Observations:

- Terminal Residue Impact : Replacing the terminal alanine in this compound with glycine (as in VAPG) reduces molecular weight and enhances elastin-binding specificity .

- Residue Substitutions : The inclusion of glutamine (in CAS 377755-91-4) or asparagine (in CAS 852620-70-3) introduces polar side chains, influencing solubility and hydrogen-bonding capacity .

Physicochemical Properties

Data from thermostability, solubility, and density studies:

Key Findings:

- Thermal Stability : The high predicted boiling point of CAS 377755-91-4 suggests stability under extreme conditions, making it suitable for industrial applications .

- Solubility Trends : VAPG’s aqueous solubility contrasts with the hydrophobicity of CAS 377755-91-4, highlighting how glycine vs. alanine termini affect polarity .

Functional and Clinical Comparisons

- VAPG () : Derived from tropoelastin’s hexapeptide repeat (VGVAPG), VAPG serves as a sensitive biomarker (<1 µg detection) for elastin degradation in connective tissue diseases .

- This compound : While structurally similar to VAPG, its terminal alanine may reduce elastin-binding specificity, though this requires empirical validation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing L-Valyl-L-alanyl-L-prolyl-L-alanine with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for synthesizing tetrapeptides like this compound. Key steps include:

- Coupling Reactions : Use Fmoc-protected amino acids with activating agents (e.g., HBTU/DIPEA) to ensure efficient amide bond formation. Proline residues may require extended coupling times due to steric hindrance .

- Cleavage and Deprotection : Treat the resin-bound peptide with a cleavage cocktail (e.g., TFA:H2O:TIPS, 95:2.5:2.5) to remove side-chain protecting groups and release the peptide .

- Purification : Employ reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity. Monitor purity via LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm backbone connectivity and stereochemistry. Proline’s cyclic structure will show distinct shifts in the δ 1.5–2.5 ppm range .

- Circular Dichroism (CD) : Assess secondary structure in aqueous solutions. Proline-containing peptides often exhibit polyproline II helix signatures (negative peak at ~205 nm) .

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via ion-exchange chromatography or pre-column derivatization with ninhydrin .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Prolonged exposure to peptide powders may cause respiratory irritation .

- Ventilation : Use a fume hood during synthesis and cleavage steps to mitigate exposure to volatile reagents (e.g., TFA) .

- Waste Disposal : Neutralize acidic waste (e.g., TFA) with sodium bicarbonate before disposal. Follow institutional guidelines for organic solvent disposal .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound in cellular models?

- Methodological Answer :

- In Vitro Assays : Test peptide bioactivity using:

- Cell Proliferation Assays : Treat fibroblasts or endothelial cells with 1–100 µM peptide and measure viability via MTT or Alamar Blue. Include a scrambled-sequence control .

- Signal Transduction Studies : Use Western blotting to assess phosphorylation of kinases (e.g., ERK1/2 or Akt) in response to peptide treatment .

- Binding Studies : Perform surface plasmon resonance (SPR) to quantify interactions with putative receptors (e.g., integrins or GPCRs) .

Q. What experimental strategies address stability challenges of this compound under physiological conditions?

- Methodological Answer :

- Degradation Profiling : Incubate the peptide in PBS (pH 7.4, 37°C) and analyze degradation products at intervals via LC-MS. Proline residues may slow hydrolysis due to conformational rigidity .

- Stabilization Techniques :

- PEGylation : Conjugate polyethylene glycol (PEG) to the N-terminus to reduce enzymatic cleavage .

- Cyclization : Introduce disulfide bonds or lactam bridges to enhance proteolytic resistance .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-Analysis : Compare studies for variables such as peptide purity (>95% vs. lower grades), solvent systems (DMSO vs. aqueous buffers), and cell line specificity .

- Dose-Response Replication : Reproduce conflicting experiments using standardized protocols (e.g., identical peptide batches and assay kits) .

- Orthogonal Validation : Confirm bioactivity with alternative assays (e.g., qPCR for gene expression vs. ELISA for protein secretion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.